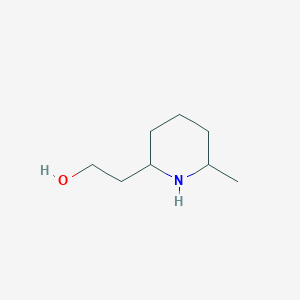

2-(6-Methylpiperidin-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Methylpiperidin-2-yl)ethanol is a piperidine derivative with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Mecanismo De Acción

Target of Action

Piperidine derivatives, such as 2-(6-Methylpiperidin-2-yl)ethanol, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)ethanol typically involves the hydrogenation of pyridine derivatives using nanocatalysts based on cobalt, ruthenium, or nickel . Another method includes the photochemical conversion of dienes into bicyclic piperidinones via [2 + 2] intramolecular cycloaddition, followed by reduction to form piperidines .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include multicomponent reactions, cyclization, and annulation techniques to produce substituted piperidines .

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Methylpiperidin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(6-Methylpiperidin-2-yl)ethanol serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Key Findings :

- Piperidine derivatives, including this compound, have been investigated for their potential antimicrobial and anticancer properties. Studies indicate that these compounds may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects .

- The compound has been explored for its role in drug development, particularly in creating new classes of medications targeting central nervous system disorders .

Research into the biological effects of this compound has revealed several promising applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation, with potential implications for treating inflammatory diseases.

Chemical Reactions and Synthesis

This compound is involved in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | Can undergo reduction to yield different piperidine derivatives. |

| Substitution | Participates in nucleophilic substitution reactions to form various substituted piperidines. |

These reactions are essential for synthesizing new compounds with enhanced properties or novel functionalities.

Pharmaceutical Manufacturing

The compound is utilized in the pharmaceutical industry as an intermediate for synthesizing drugs. Its structural characteristics allow it to serve as a versatile scaffold for developing new therapeutic agents targeting various diseases.

Chemical Production

In addition to pharmaceuticals, this compound is employed in producing other chemical products, including agrochemicals and specialty chemicals. Its reactivity makes it suitable for creating diverse chemical entities.

Case Studies

- Antimicrobial Research : A study investigating the antimicrobial properties of piperidine derivatives found that modifications to the piperidine structure could enhance activity against resistant strains of bacteria . This highlights the potential of this compound in developing next-generation antibiotics.

- CNS Drug Development : Research focusing on central nervous system disorders has shown that piperidine derivatives can effectively modulate neurotransmitter systems, offering therapeutic options for conditions like depression and anxiety . The structural flexibility of this compound positions it as a valuable candidate in this area.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(6-Methylpiperidin-2-yl)ethanol include:

- 2-(1-Methylpiperidin-2-yl)ethanol

- 2-(2-Methylpiperidin-2-yl)ethanol

- 2-(4-Methylpiperidin-2-yl)ethanol

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

2-(6-Methylpiperidin-2-yl)ethanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth look at its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methyl substitution at the 6-position, which influences its chemical reactivity and biological activity. Its molecular formula is C10H19N, and it has a molecular weight of 155.27 g/mol. The specific substitution pattern on the piperidine ring plays a crucial role in its interactions with biological targets.

This compound interacts with various biological targets, leading to a range of pharmacological effects. The mechanism of action involves:

- Binding to Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and pain perception.

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Biochemical Pathways : The compound is involved in intra- and intermolecular reactions that lead to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial action.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, this compound has been studied for its neuropharmacological effects. It may exhibit anxiolytic and antidepressant-like activities through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound using various human cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-(6-methylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVLWHOXXDDCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.